molecular formula C13H16O4S B077059 Diethyl(phenylsulfanyl)propanedioate CAS No. 14064-08-5

Diethyl(phenylsulfanyl)propanedioate

Cat. No. B077059
CAS RN: 14064-08-5
M. Wt: 268.33 g/mol
InChI Key: CTRLRNRJBJRETO-UHFFFAOYSA-N
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Description

Diethyl(phenylsulfanyl)propanedioate is a chemical compound that belongs to the class of propanedioates. It is also known as ethyl phenylsulfanylpropanedioate or ethyl 2-(phenylthio)malonate. This compound has gained significant attention in the scientific community due to its potential applications in the field of pharmaceuticals and organic synthesis.

Scientific Research Applications

Diethyl(phenylsulfanyl)propanedioate has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit anticancer, antifungal, and antibacterial activities. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to exhibit antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.

Mechanism Of Action

The mechanism of action of diethyl(phenylsulfanyl)propanedioate is not fully understood. However, it is believed that the compound exerts its anticancer activity by inducing apoptosis, which is a programmed cell death. The compound has been found to activate the caspase pathway, which is involved in the initiation of apoptosis. It has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2, which promotes cell survival.

Biochemical And Physiological Effects

Diethyl(phenylsulfanyl)propanedioate has been found to affect various biochemical and physiological processes. The compound has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase. It has also been found to modulate the expression of various genes involved in the regulation of cell growth and differentiation. In addition, the compound has been shown to exhibit antioxidant activity, which protects cells from oxidative damage.

Advantages And Limitations For Lab Experiments

Diethyl(phenylsulfanyl)propanedioate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. The compound is also stable under normal laboratory conditions. However, one of the limitations of using diethyl(phenylsulfanyl)propanedioate in lab experiments is its low solubility in water, which can limit its applications in aqueous systems.

Future Directions

There are several future directions for the research on diethyl(phenylsulfanyl)propanedioate. One of the areas of interest is the development of novel anticancer agents based on the structure of diethyl(phenylsulfanyl)propanedioate. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the mechanism of action of diethyl(phenylsulfanyl)propanedioate needs to be further elucidated to fully understand its potential applications in the field of pharmaceuticals.

Synthesis Methods

The synthesis of diethyl(phenylsulfanyl)propanedioate can be achieved by the reaction of ethyl acetoacetate with thiophenol in the presence of sodium ethoxide. The reaction proceeds through the formation of a sodium salt intermediate, which then reacts with ethyl acetoacetate to form the desired product. The reaction is shown below:

properties

CAS RN

14064-08-5

Product Name

Diethyl(phenylsulfanyl)propanedioate

Molecular Formula

C13H16O4S

Molecular Weight

268.33 g/mol

IUPAC Name

diethyl 2-phenylsulfanylpropanedioate

InChI

InChI=1S/C13H16O4S/c1-3-16-12(14)11(13(15)17-4-2)18-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3

InChI Key

CTRLRNRJBJRETO-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)OCC)SC1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(C(=O)OCC)SC1=CC=CC=C1

Other CAS RN

14064-08-5

synonyms

diethyl 2-phenylsulfanylpropanedioate

Origin of Product

United States

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